Bienvenue dans la boutique en ligne BenchChem!

3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

EED Inhibitor TR-FRET Binding Assay Epigenetic Probe

This heterocyclic small molecule (C16H15N5O2, MW 309.32) is specifically cited in TR-FRET binding assays for EED protein interactions, making it a critical tool compound for epigenetic probe development. Unlike generic N-acyl pyrrolidine analogs where minor modifications can shift potency by >1000-fold (IC50 range: 10 nM to >10,000 nM), this exact entity ensures conformational and binding‑site fidelity. Use it to establish dose‑response curves and generate proprietary kinase‑selectivity datasets (e.g., KINOMEscan) that transform an uncharacterized scaffold into a differentiated chemical probe.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 2034450-36-5
Cat. No. B2945901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034450-36-5
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C16H15N5O2/c17-9-14-16(20-6-5-19-14)23-13-3-7-21(11-13)15(22)8-12-2-1-4-18-10-12/h1-2,4-6,10,13H,3,7-8,11H2
InChIKeyITCVAXLKLFHAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034450-36-5)


3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic small molecule with the molecular formula C16H15N5O2 and a molecular weight of 309.32 g/mol . Its structure comprises a pyrazine-2-carbonitrile core linked via an ether bond to an N-acylated pyrrolidine ring, classifying it within a chemical space explored for kinase inhibition and epigenetic modulation. This compound is specifically mentioned in binding assays probing embryonic ectoderm development (EED) protein interactions via TR-FRET methodology [1]. While its physicochemical properties and synthetic features define its potential as a selective tool compound, the scientific literature currently lacks explicit quantitative pharmacodynamic data for this exact entity, establishing a crucial evidence gap for procurement based on performance differentiation.

Risk of Experimental Inconsistency When Substituting 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile with Chemical Analogs


Substituting this compound with a near neighbor from the pyrazine-2-carbonitrile or N-acyl pyrrolidine class without confirmatory data invalidates the core premise of chemical probe usage. While analogs such as 3-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile or 3-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile share a common scaffold, even minor N-acyl modifications critically alter conformational dynamics, binding kinetics, and target engagement profiles [1]. EED binding assays confirm that structurally related inhibitors in this chemical series exhibit IC50 values ranging from >10,000 nM (no effect) to as low as 10 nM in TR-FRET displacement formats, a three-order-of-magnitude potency window [1]. Therefore, a generic substitute cannot be assumed equipotent or equally selective without direct, paired experimental validation.

Quantitative Evidence Vetting for Sourcing 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile


EED Target Engagement and Selectivity Profile: Data Gap Analysis

This compound is cited in the context of a TR-FRET binding assay for the EED protein [1]. In analogous pyrrolidine-based EED inhibitor series, IC50 values from the same assay format range from 10 nM to >10,000 nM, with the most potent inhibitors demonstrating sub-40 nM affinity [2]. However, the specific IC50 value for this compound has not been publicly disclosed, making it impossible to quantify its differentiation against known EED inhibitors like EED inhibitor-1 (IC50 = 0.2 nM) or probe compounds from the AbbVie series (IC50 = 10–70 nM) [2]. The critical procurement parameter—its relative binding affinity within this target class—remains unvalidated.

EED Inhibitor TR-FRET Binding Assay Epigenetic Probe

Kinase Selectivity Profiling: Absence of Broad Panel Data

The pyrazine and pyridine motifs are characteristic of Type I and Type II kinase inhibitors, with related patent literature establishing inhibitory activity against receptor tyrosine kinases (CSF-1R, KIT, PDGFR, FLT3) and non-receptor kinases (SRC, SYK, RET) [1]. While the parent compound is structurally consistent with a kinase-targeted design, no broad-panel selectivity data (e.g., KINOMEscan, Eurofins DiscoverX) is currently available. This absence prevents any quantitative assessment of polypharmacology risk, selectivity entropy, or target residence time relative to characterized kinase inhibitors like GSK-3α/β inhibitors (IC50 = 2–5.9 nM) or PI3Kγ probes (Kd = 2.6 nM) [2].

Kinase Inhibitor Selectivity Screening Off-target Risk

Cellular Activity in Disease-Relevant Assays: Uncharacterized Phenotype

Structurally related pyrazine-2-carbonitrile-pyrrolidine conjugates have shown activity in cellular models, such as A549 lung cancer (IC50 = 5.2 µM) and MCF7 breast cancer (IC50 = 4.8 µM) cells . However, no analogous cellular viability, apoptosis, or pathway-specific reporter data exists for this compound. The absence of paired cellular potency data against any comparator—whether a structurally analogous EED inhibitor or a clinical candidate like MAK683—precludes any assessment of its functional efficacy or therapeutic window.

Cellular Efficacy Disease Model Phenotypic Screening

Physicochemical and Structural Differentiation: A Defined Chemical Entity

As a fully characterized chemical entity, this compound possesses defined molecular properties—including an InChI Key (ITCVAXLKLFHAPY-UHFFFAOYSA-N), topological polar surface area, and hydrogen bond donor/acceptor counts . The pyridine-3-yl acetyl moiety distinguishes it from close synthetic precursors such as pyrazine-2-carbonitrile (a simple intermediate) or 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile. However, without experimental logP, aqueous solubility, or metabolic stability data, its developability profile cannot be quantitatively benchmarked against lead-like criteria.

Molecular Properties Chemical Stability Synthetic Tractability

Validated Research Deployment Strategies for 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile


Exploratory Assay Development for Epigenetic EED Modulation

Given the parent scaffold's documented engagement with the EED protein, this compound is best suited as a starting point for exploratory epigenetic assay development [1]. Users can employ it to optimize TR-FRET or AlphaScreen displacement assay conditions, leveraging the available pyrrolidine-based probe chemistry. However, as the exact IC50 is uncharacterized, experimental design must incorporate full dose-response curves alongside established EED inhibitors like EED inhibitor-1 (IC50 = 0.2 nM) to contextualize any observed activity [2].

Structure-Activity Relationship (SAR) Expansion Studies

The compound's novel pyridine-3-yl acetyl moiety offers a distinct vector for SAR exploration relative to close analogs bearing pyrrole, isoxazole, or benzofuran groups [1]. Medicinal chemistry teams can use this compound to systematically interrogate how N-acyl variations impact EED or kinase binding, generating proprietary potency and selectivity datasets that transform this compound from an uncharacterized entity into a differentiated chemical probe [2].

In-House Kinase Selectivity and Cellular Phenotyping

Due to the structural features common to kinase inhibitors, organizations with high-throughput screening infrastructure can deploy this compound in broad kinase panels (e.g., 468-kinase KINOMEscan) and cell-based phenotypic arrays [1]. The resulting selectivity fingerprint and cellular response data would immediately address the critical evidence gaps identified in Section 3, enabling data-driven procurement for specific kinase targets or disease models [2].

Quote Request

Request a Quote for 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.